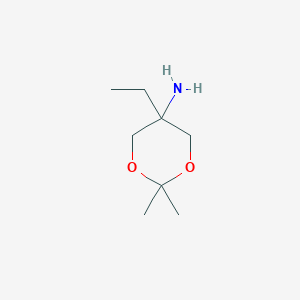

5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

97584-29-7 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C8H17NO2/c1-4-8(9)5-10-7(2,3)11-6-8/h4-6,9H2,1-3H3 |

InChI Key |

OOPDLZXANLZIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(OC1)(C)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 2,2 Dimethyl 1,3 Dioxan 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

To analyze the structure of 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine, comprehensive NMR data would be essential. This would involve ¹H NMR to identify the proton environments, ¹³C NMR to map the carbon skeleton, and two-dimensional techniques like NOESY to understand the molecule's spatial configuration.

Proton (¹H) NMR Analysis for Structural Assignments

A ¹H NMR spectrum would be required to assign chemical shifts and coupling constants for all protons in the molecule. This would allow for the confirmation of the ethyl group, the gem-dimethyl groups, and the protons on the dioxane ring and the amine group.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Stereochemistry

The ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, confirming the molecular backbone. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Preferences and Spatial Relationships

Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the three-dimensional structure and preferred conformation of the dioxane ring (e.g., chair or boat conformation) and the orientation of the ethyl and amine substituents.

Vibrational Spectroscopy (IR) for Functional Group Signatures

An Infrared (IR) spectrum is necessary to identify the characteristic vibrational frequencies of the functional groups present. Key absorptions would include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and C-O stretching for the dioxane ether linkages.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry data would confirm the molecular weight of the compound. Analysis of the fragmentation pattern would provide further structural evidence by showing how the molecule breaks apart under ionization, which is characteristic of its structure.

X-ray Crystallography for Solid-State Molecular Geometry

To obtain definitive, high-resolution data on the solid-state molecular geometry, a single-crystal X-ray diffraction study would be necessary. This technique would provide precise bond lengths, bond angles, and the exact conformation of the molecule in the crystalline state.

Without access to peer-reviewed studies or database entries containing this specific information for this compound, a scientifically rigorous article cannot be constructed.

Conformational and Stereochemical Analysis of 5 Ethyl 2,2 Dimethyl 1,3 Dioxan 5 Amine

Conformational Equilibria in 1,3-Dioxane (B1201747) Systems (Chair, Twist Forms)

The 1,3-dioxane ring, like the cyclohexane (B81311) ring, is not planar and exists in a dynamic equilibrium between several conformations. The most stable and predominant conformation is the chair form. thieme-connect.de This preference is due to the minimization of torsional strain and steric interactions. The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, leads to a slightly different geometry compared to cyclohexane and a higher energy barrier for the chair-to-twist-boat interconversion (4.9 kcal·mol⁻¹ for 1,3-dioxane vs. 5.7 kcal·mol⁻¹ for cyclohexane). thieme-connect.de

Other, more flexible, non-chair conformations such as the twist-boat (or twist) and boat forms exist, but they are significantly higher in energy. researchgate.netnih.gov Quantum-chemical studies have identified local energy minima for twist conformers (e.g., 1,4-twist and 2,5-twist), but the global minimum consistently corresponds to the chair conformation. researchgate.net The energy difference between the chair and the 2,5-twist form in 1,3-dioxanes is a key parameter in their conformational analysis. nih.gov For most substituted 1,3-dioxanes, the population of these higher-energy twist forms at equilibrium is negligible.

| Conformer | Relative Energy (kcal/mol) | Typical Population at Equilibrium |

|---|---|---|

| Chair | 0 (Reference) | >99% |

| Twist-Boat | ~4.9 - 5.5 | <1% |

| Boat | Higher than Twist-Boat | Negligible |

Influence of Substituents (Ethyl and Amine Groups) on Ring Conformation

In 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine, the substituents at the C-5 position dictate the preferred orientation within the chair conformation. Unlike substituents at C-2, C-4, or C-6, a substituent at the C-5 position does not experience strong 1,3-diaxial interactions with other ring substituents. thieme-connect.delibretexts.org However, it does interact with the axial hydrogens at C-2, C-4, and C-6, and its preference for an axial or equatorial position is governed by a balance of steric and electronic effects.

The ethyl group is a non-polar, sterically demanding substituent. Generally, alkyl groups prefer the equatorial position to minimize steric strain. researchgate.net For the amine group (-NH₂), the situation is more complex. While it is sterically smaller than an ethyl group, its polarity and ability to act as a hydrogen bond donor or acceptor introduce significant electronic interactions. Polar substituents at C-5 can have their conformational preference influenced by dipole-dipole interactions with the ring's oxygen atoms. thieme-connect.de For some electronegative substituents, an axial orientation is favored due to stabilizing electronic effects, sometimes referred to as the anomeric effect's five-bond analogue or other stereoelectronic interactions. acs.orgnih.gov

In a closely related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the conformational equilibrium involves chair forms with either the hydroxymethyl group axial and the ethyl group equatorial, or vice versa. researchgate.net Given the electronic similarities between a primary amine and a hydroxymethyl group, a similar equilibrium is expected for this compound. The balance will depend on the relative steric bulk of the ethyl group favoring an equatorial position versus the potential for intramolecular interactions (like hydrogen bonding with the ring oxygens) that might stabilize an axial amine group.

Solvent Effects on Conformational Preferences

The solvent environment can significantly alter the conformational equilibrium of 1,3-dioxanes, especially when polar, hydrogen-bonding substituents are present. thieme-connect.deacs.org The stability of a given conformer can be influenced by how it interacts with the surrounding solvent molecules. nih.gov

For polar substituents at the C-5 position, a change in solvent can shift the equilibrium between axial and equatorial conformers. acs.orgacs.org Detailed computational and NMR studies on the analogous 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane have shown that the preferred conformation is highly solvent-dependent. researchgate.net

In the gas phase and in non-polar or weakly polar solvents like chloroform , the conformer with the polar group (hydroxymethyl) in the axial position is favored. This is often attributed to stabilizing intramolecular interactions, such as hydrogen bonding between the substituent and the ring's oxygen atoms.

In polar, hydrogen-bond accepting solvents like DMSO , the conformer with the polar group in the equatorial position becomes predominant. The solvent molecules can effectively solvate the polar group, disrupting any intramolecular hydrogen bonds and favoring the sterically less hindered equatorial orientation.

In water , the axial conformer of the hydroxymethyl analog was found to be the major one, suggesting a complex interplay of solvation effects. researchgate.net

A similar trend is anticipated for this compound, where the amine group's orientation will be sensitive to the solvent's polarity and its ability to engage in hydrogen bonding.

| Solvent | Predicted Predominant Conformer | Primary Stabilizing Factor |

|---|---|---|

| Gas Phase / Non-polar (e.g., Benzene) | Axial Amine / Equatorial Ethyl | Intramolecular H-bonding |

| Weakly Polar (e.g., Chloroform) | Axial Amine / Equatorial Ethyl | Intramolecular H-bonding |

| Polar Aprotic (e.g., DMSO) | Equatorial Amine / Axial Ethyl | Strong solvation of the amine group |

Stereochemical Implications of the 5-Position Substitution Pattern

The substitution pattern in this compound has significant stereochemical consequences. The C-5 carbon atom is a quaternary stereocenter, as it is bonded to four different groups: an ethyl group, an amine group, a -CH₂-O-C(CH₃)₂-O-CH₂- ring segment leading to C-4, and an equivalent segment leading to C-6. However, since the paths around the ring are identical, the C-5 carbon itself is not a chiral center in the isolated molecule.

Chemical Transformations and Reaction Mechanisms Involving the 5 Ethyl 2,2 Dimethyl 1,3 Dioxan 5 Amine Scaffold

Reactions of the Amine Functionality

The primary amine group at the C5 position is the most reactive site on the 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine molecule. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it an effective nucleophile. This allows it to react with a wide range of electrophilic compounds by donating this electron pair to form a new covalent bond. Kinetic studies on various heterocyclic amines have established methodologies for quantifying their nucleophilicity, which is a key parameter in predicting reaction rates. researchgate.net The reactivity of the amine in this specific dioxane derivative is influenced by both electronic effects and steric hindrance from the adjacent ethyl group and the bulky 2,2-dimethyl-1,3-dioxane (B13969650) ring structure.

The general mechanism involves the attack of the amine's lone pair on an electron-deficient center, leading to the formation of a tetrahedral intermediate, which then typically resolves to the final product, often through the loss of a leaving group.

Table 1: Examples of Nucleophilic Reactions of the Amine Group

| Electrophile Class | Product Type | General Reaction |

|---|---|---|

| Alkyl Halides (R-X) | Substituted Amines | R'-NH₂ + R-X → R'-NH-R + HX |

| Acyl Halides (R-COCl) | Amides | R'-NH₂ + R-COCl → R'-NH-COR + HCl |

| Aldehydes/Ketones | Imines (Schiff Bases) | R'-NH₂ + R₂C=O ⇌ R₂C=N-R' + H₂O |

Note: R' represents the 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl scaffold.

The nucleophilic nature of the amine functionality allows for the straightforward synthesis of various N-substituted derivatives, most notably amides and carbamates. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine.

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). The reaction with an acyl chloride is generally rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. Alternatively, direct coupling with a carboxylic acid can be achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activates the carboxylic acid for nucleophilic attack. mdpi.com

Carbamate Formation: Carbamates, which are esters of carbamic acid, are formed by treating the amine with a chloroformate (e.g., ethyl chloroformate) or an isocyanate. These derivatives are often used as protecting groups for amines in multi-step organic synthesis due to their stability and selective cleavage under specific conditions.

Table 2: Synthesis of N-Substituted Derivatives

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Amide | Acyl Chloride (RCOCl) | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl |

| Amide | Carboxylic Acid (RCOOH) | Coupling agent (e.g., EDCI, DCC), solvent (e.g., DMF, DCM) |

| Carbamate | Chloroformate (ROCOCl) | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Carbamate | Isocyanate (RNCO) | Aprotic solvent, typically proceeds without a catalyst |

Amine groups are powerful electron-donating groups due to the lone pair on the nitrogen atom. mdpi.com When an amine is part of a larger π-conjugated system that also includes an electron-accepting group, the molecule can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com In such a system, the amine acts as the electron donor (D) and the other group acts as the electron acceptor (A), creating a D-π-A architecture.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the amine donor, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor. acs.org This leads to a significant separation of charge in the excited state. mdpi.com

A related phenomenon is Twisted Intramolecular Charge Transfer (TICT), where the amine group twists around the single bond connecting it to the π-system in the excited state. researchgate.net This rotation, which is often facilitated in polar solvents, leads to a highly polar, non-emissive or weakly emissive state that can quench fluorescence. mdpi.comresearchgate.net Therefore, if the this compound scaffold were incorporated into a suitable chromophore, its amine group could play a critical role in modulating the molecule's photophysical properties, such as its fluorescence color and quantum yield. mdpi.com

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532). Its reactivity is markedly different from that of the amine group. While generally stable, the ring can undergo specific transformations, primarily under acidic conditions.

The 1,3-dioxane ring system is fundamentally an acetal formed from a 1,3-diol and a ketone (in this case, 2-amino-2-ethylpropane-1,3-diol and acetone). Acetal functional groups are known to be stable to bases, oxidants, and reductants but are labile under acidic conditions. thieme-connect.de

The hydrolysis of the 1,3-dioxane ring is an acid-catalyzed process. The mechanism involves the protonation of one of the ring's oxygen atoms, which converts it into a good leaving group. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation steps lead to the opening of the ring, ultimately yielding the original 1,3-diol and the ketone. libretexts.orglibretexts.org For this compound, this reaction regenerates 2-amino-2-ethylpropane-1,3-diol and acetone. This acid-lability makes the 1,3-dioxane group a useful protecting group for 1,3-diols in organic synthesis. nih.gov

Table 3: Stability of the 1,3-Dioxane Ring

| Condition | Stability | Outcome |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Ring-opening (hydrolysis) |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Stable | No reaction |

| Neutral (pH ~7) | Stable | No reaction |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | No reaction (amine may react if derivatized) |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable | Amine group is susceptible to oxidation |

Direct functionalization of the carbon atoms of the 1,3-dioxane ring itself (positions C4 and C6) is challenging. These positions consist of saturated sp³-hybridized carbon atoms with C-H bonds that are generally unreactive towards common electrophilic substitution reactions.

Reactions like chloromethylation typically require an activated aromatic system and are not feasible on the aliphatic dioxane ring under standard conditions. Derivatization of the scaffold is therefore almost exclusively achieved through reactions of the primary amine at C5, as detailed in section 5.1. Alternatively, functionalized precursors can be used before the formation of the dioxane ring. For instance, a modified ketone or a substituted 1,3-diol could be used in the initial acetal formation reaction to introduce functionality at other positions of the final molecule. However, post-synthesis modification of the C4 or C6 positions of the pre-formed this compound ring is not a synthetically viable pathway.

Mechanistic Aspects of Key Transformations (e.g., Silylation-Accelerated Reactions)

The chemical reactivity of sterically hindered amines, such as this compound, can be significantly influenced by the introduction of silyl (B83357) groups. Silylation, the substitution of a labile hydrogen atom with a silyl group (e.g., trimethylsilyl, TMS), can alter the electronic and steric properties of the amine, thereby accelerating subsequent chemical transformations. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a plausible mechanism for silylation-accelerated reactions can be inferred from detailed studies on structurally related compounds, particularly derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Research into the acylation of amines with 5-(α-amino-α'-hydroxy)methylene Meldrum's acids in the presence of chlorotrimethylsilane (B32843) (TMSCl) has provided significant insights into the role of silylation in accelerating these reactions. mostwiedzy.plsciforum.netresearchgate.netresearchgate.net It has been demonstrated that the rate of reaction is substantially increased upon the addition of TMSCl, and experimental evidence points towards the formation of an N-silylated amine as the key reactive intermediate. mostwiedzy.plsciforum.net

Initially, three potential mechanistic pathways were considered for the observed rate acceleration:

O-silylation of the dioxane derivative: This would involve the silylation of a hydroxyl or carbonyl oxygen on the reacting partner, potentially increasing its electrophilicity.

In situ generation of HCl: The reaction of TMSCl with trace amounts of water or the amine itself could produce hydrogen chloride, which might act as a catalyst.

N-silylation of the reacting amine: This would lead to the formation of a silylated amine, which would then act as the primary nucleophile in the subsequent reaction.

Through a series of NMR-monitored experiments and the introduction of predicted intermediates into the reaction mixtures, it was concluded that the formation of the N-silylated amine is the primary reason for the accelerated reaction rate. mostwiedzy.plresearchgate.net The O-silylated Meldrum's acid and the influence of HCl were ruled out as the principal causes. mostwiedzy.plresearchgate.net This finding is noteworthy, as it proceeds via the formation of a silicon-nitrogen bond, which is generally considered less stable than a silicon-oxygen bond. sciforum.net

Extrapolating this mechanism to transformations involving this compound, the silylation of the primary amine functionality is the crucial initial step. This in situ generation of a more potent nucleophile facilitates reactions that would otherwise be slow due to the steric hindrance imposed by the 1,3-dioxane ring and the ethyl group at the C5 position.

The proposed mechanism for a silylation-accelerated reaction, such as acylation, involving this compound can be outlined as follows:

Step 1: Formation of the N-Silylated Amine

The primary amine, this compound, reacts with a silylating agent, such as chlorotrimethylsilane (TMSCl), to form the N-trimethylsilylated derivative. This reaction typically occurs in the presence of a base to neutralize the generated HCl. The N-silylamine exists in equilibrium with the starting amine.

Step 2: Nucleophilic Attack by the N-Silylated Amine

The generated N-silylated amine, being a more powerful nucleophile, then attacks the electrophilic center of the reacting partner (e.g., an acyl chloride or another carbonyl compound). The silyl group enhances the nucleophilicity of the nitrogen atom. This step is generally the rate-determining step in the absence of the silylating agent but is significantly accelerated in its presence.

Step 3: Formation of the Tetrahedral Intermediate

A tetrahedral intermediate is formed following the nucleophilic attack. The silyl group is still attached to the nitrogen atom at this stage.

Step 4: Collapse of the Intermediate and Product Formation

The tetrahedral intermediate collapses, leading to the formation of the final product and the elimination of the silyl group, often as a stable silyl ether or another silyl derivative, which can be easily removed during workup.

This mechanistic pathway highlights the distinct electronic properties of N-silylamines, which exhibit complementary reactivity compared to their non-silylated parent amines. rsc.org The facile cleavage of the Si-N bond upon completion of the reaction allows for the straightforward isolation of the desired product. rsc.org

The following interactive table summarizes the proposed key steps in a silylation-accelerated acylation reaction of this compound.

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | N-Silylation of Amine | This compound + Trimethylsilyl chloride | [Amine-TMSCl Adduct] | N-(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)-1,1,1-trimethylsilanamine + HCl |

| 2 | Nucleophilic Attack | N-silylated amine + Electrophile (e.g., Acyl Chloride) | [Tetrahedral Intermediate with Silyl Group] | - |

| 3 | Product Formation | Tetrahedral Intermediate | - | Acylated amine product + Chlorotrimethylsilane |

This proposed mechanism, grounded in studies of analogous systems, provides a robust framework for understanding and predicting the outcomes of silylation-accelerated transformations involving the this compound scaffold.

Computational Chemistry and Theoretical Studies on 5 Ethyl 2,2 Dimethyl 1,3 Dioxan 5 Amine

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For a compound like 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are crucial for determining its most stable three-dimensional structure (conformation) and associated energies. acs.orgnih.gov

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, which is more stable than twist-boat forms. thieme-connect.de For 5-substituted 1,3-dioxanes, the substituents can be in either an axial or equatorial position. DFT calculations can precisely quantify the energy difference between these conformers. The ethyl and amine groups at the C5 position will have preferred orientations to minimize steric hindrance and optimize electronic interactions. Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have revealed pathways for conformational isomerizations and have been used to estimate the potential barriers for these processes. researchgate.net

Structural optimization provides key geometrical parameters. Below is a table of expected bond lengths and angles for the 1,3-dioxane ring of the title compound, based on typical values for such heterocyclic systems.

| Parameter | Description | Expected Value |

| C-O | Carbon-Oxygen bond length in the dioxane ring | ~1.43 Å |

| C-C | Carbon-Carbon bond length in the dioxane ring | ~1.53 Å |

| O-C-O | Angle at the acetal (B89532) carbon (C2) | ~112° |

| C-O-C | Angle at the oxygen atoms | ~111° |

| C-C-C | Angle within the carbon backbone of the ring | ~110° |

| These are representative values and would be precisely determined through DFT optimization. |

The relative energies of different conformers, including transition states between them, can be calculated to map the potential energy surface of the molecule. This energetic information helps in understanding the conformational flexibility and the populations of different isomers at equilibrium. researchgate.netresearchgate.net

Molecular Orbital Theory (HOMO/LUMO) for Reactivity Prediction

Molecular Orbital (MO) theory provides profound insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactions. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. edu.krd A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. edu.krdnih.gov

For this compound, the presence of the electron-donating amine group (-NH2) is expected to raise the energy of the HOMO, making the molecule a better electron donor. The distribution of these frontier orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. physchemres.org DFT calculations can be used to visualize these orbitals and compute their energies.

The table below presents hypothetical, yet realistic, energy values for the frontier orbitals of the title compound, derived from general knowledge of similar amine-substituted heterocyclic compounds. physchemres.orgresearchgate.net

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| These values are illustrative and serve to demonstrate the type of data obtained from MO calculations. |

From these energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further predict the molecule's behavior in chemical reactions. edu.krdphyschemres.org

Intermolecular Interactions and Solvation Models (e.g., Cluster Models)

The behavior of a molecule can change significantly in solution compared to the gas phase. Computational models are essential for capturing the effects of the solvent. These are broadly classified into implicit and explicit models. wikipedia.orgwikipedia.org

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. q-chem.comfaccts.de This approach is computationally efficient and effectively captures long-range electrostatic interactions.

Explicit Solvation Models involve simulating a number of individual solvent molecules around the solute. While computationally intensive, this method provides a detailed, spatially resolved picture of the solvent structure, which is crucial for processes involving specific solute-solvent interactions like hydrogen bonding. wikipedia.org

For this compound, the amine group is capable of forming hydrogen bonds with protic solvents (like water or alcohols). To accurately model this, a hybrid or cluster-continuum model is often employed. researchgate.neturegina.ca In this approach, a few explicit solvent molecules are placed around the key functional group (the amine) to model the specific short-range interactions, and this entire "cluster" is then embedded within a dielectric continuum to account for bulk solvent effects. researchgate.neturegina.ca Such studies allow for the determination of how solvent polarity and hydrogen-bonding capability influence conformational equilibria and reactivity. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Calculations

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov By comparing the calculated shifts for different possible conformers with experimental spectra, it is possible to determine the dominant conformation in solution. Furthermore, theoretical calculations of spin-spin coupling constants can provide additional structural information. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies from an experimental Infrared (IR) or Raman spectrum can be predicted computationally. DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. acs.org This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the N-H stretching of the amine group or C-O stretching of the dioxane ring.

The following table shows an example of how theoretical and experimental data are compared for a related 1,3-dioxane derivative to illustrate the utility of this approach.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(N-H) stretch | Amine | ~3400 | ~3380 |

| ν(C-H) stretch | Alkyl | ~2950 | ~2940 |

| ν(C-O) stretch | Dioxane Ring | ~1100 | ~1095 |

| Data is illustrative, based on typical values for molecules with these functional groups. |

By leveraging these computational techniques, a deep and detailed understanding of the structural, electronic, and reactive properties of this compound can be achieved, guiding further experimental investigation and application.

Advanced Synthetic Applications and Utility of the 5 Ethyl 2,2 Dimethyl 1,3 Dioxan 5 Amine Scaffold

Applications in Polymer Chemistry (e.g., Monomer Precursors for RAFT Polymerization)

The 5-ethyl-2,2-dimethyl-1,3-dioxane core structure, a close analog to the subject amine, serves as a valuable precursor for creating specialized monomers for use in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net The dioxane moiety functions as a protected form of a diol, which allows for the synthesis and polymerization of an acrylate (B77674) monomer without interference from the hydroxyl groups. These protected groups can be removed post-polymerization to yield a functional polymer with pendant diol groups. researchgate.net

A key example is the synthesis and polymerization of (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate (EDMA). This monomer is prepared via an esterification reaction between its parent alcohol, 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane, and acryloyl chloride. The resulting EDMA monomer can then be effectively polymerized using RAFT. researchgate.net

The RAFT polymerization of EDMA is typically conducted in a solvent such as dioxane, using a suitable RAFT agent like 2-(ethylthiocarbonothioylthio)-2-methyl propanoic acid (EMP) and a thermal initiator, for instance, 2,2′-azobis(isobutyronitrile) (AIBN). researchgate.net Research has shown that this polymerization exhibits characteristics of a controlled process, following pseudo-first-order kinetics. This controlled behavior is crucial as it allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI), indicating a narrow distribution of polymer chain lengths. researchgate.net

A significant advantage of this strategy is the post-polymerization modification. The poly(EDMA) can be subjected to acidic hydrolysis to remove the acetal (B89532) protecting group (the dioxane ring), converting the polymer into poly(2,2-bis(hydroxymethyl)butyl acrylate) (poly(HBA)). This final polymer possesses pendant diol groups, which are available for further chemical modifications, making it a functional and versatile material. researchgate.net

Table 1: RAFT Polymerization of EDMA - Key Findings

| Parameter | Observation | Significance |

|---|---|---|

| Kinetics | Followed pseudo first-order kinetics with respect to monomer concentration. researchgate.net | Indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization. |

| Molecular Weight | Increased linearly with monomer conversion. researchgate.net | Demonstrates the "living" nature of the polymerization, where chains grow steadily throughout the reaction. |

| Polydispersity Index (PDI) | Remained low throughout the polymerization process. researchgate.net | Confirms the synthesis of a well-defined polymer with uniform chain lengths. |

| Post-Polymerization | The dioxane group can be removed via acidic hydrolysis. researchgate.net | Yields a functional polymer (poly(HBA)) with pendant diol groups for further applications. |

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine

Direct research on this compound is limited. However, the broader class of 1,3-dioxanes has been the subject of considerable study, providing valuable context. The 1,3-dioxane (B1201747) framework is recognized for its conformational stability and its utility as a scaffold in the design of biologically active molecules.

Notably, derivatives of the 1,3-dioxane scaffold have been investigated for their potential as potent and selective 5-HT1A receptor agonists, which are targets for anxiolytic, antidepressant, and antinociceptive therapies. unicam.itresearchgate.netnih.govunicam.it For instance, N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) has emerged as a highly potent full agonist at the 5-HT1A receptor. unicam.itresearchgate.netnih.govunicam.it Furthermore, certain 1,3-dioxane derivatives have been explored as modulators to overcome multidrug resistance in cancer treatment. nih.gov

From a synthetic standpoint, a general process for the preparation of 5-amino-1,3-dioxanes has been patented. This method involves the catalytic hydrogenation of the corresponding 5-oximino-1,3-dioxanes, which are in turn prepared from 1,3-dioxan-5-ones. google.com This suggests a viable synthetic route to this compound, starting from 5-ethyl-2,2-dimethyl-1,3-dioxan-5-one.

In terms of its three-dimensional structure, insights can be gleaned from a conformational analysis of the closely related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. researchgate.net This study, conducted using DFT calculations and NMR spectroscopy, revealed that the conformational equilibrium involves chair conformers with the substituent at the 5-position adopting either an axial or equatorial orientation, with the twist conformation also being a factor. researchgate.net The preferred conformation was found to be solvent-dependent. researchgate.net It is reasonable to infer that this compound would exhibit similar conformational behavior.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored, presenting a fertile ground for future research. The primary amine functionality is a key reactive site, amenable to a wide array of chemical transformations.

Table 1: Potential Reactions of the Primary Amine Group

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary and tertiary amines |

| N-Acylation | Acyl chlorides, acid anhydrides | Amides |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-aryl amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Schiff Base Formation | Aldehydes or ketones | Imines (Schiff bases) |

One notable reaction that has been applied to a related system is the Eschweiler-Clarke methylation. In the synthesis of 5-dimethylamino-1,3-dioxane-2-one, a serine-derived intermediate containing a primary amine was successfully dimethylated. mdpi.com This suggests that this compound could be readily converted to its N,N-dimethyl derivative.

The development of novel synthetic methodologies centered around this compound could also be a fruitful area of investigation. For example, its use in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The amine could serve as a key nucleophile in reactions such as the Mannich or Ugi reactions, providing access to a diverse range of chemical structures.

Potential for Designing New Chemical Entities based on the 1,3-Dioxan-5-amine (B119814) Scaffold

The 1,3-dioxan-5-amine scaffold holds considerable promise for the design of new chemical entities with potential therapeutic applications. The rigid, yet conformationally adaptable, 1,3-dioxane ring provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets.

The demonstrated activity of related 1,3-dioxane derivatives as 5-HT1A receptor agonists highlights a clear path for the development of novel central nervous system agents. unicam.itresearchgate.netnih.govunicam.it By systematically modifying the substituents on the amine and the dioxane ring of this compound, it may be possible to fine-tune the affinity and selectivity for various G-protein coupled receptors.

Furthermore, the 1,3-dioxane core can be considered a bioisostere for other cyclic systems, offering a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The strategic placement of the amine functionality at the 5-position provides a versatile handle for the attachment of various pharmacophoric groups.

Table 2: Potential Therapeutic Areas for Novel 1,3-Dioxan-5-amine Derivatives

| Therapeutic Area | Rationale |

|---|---|

| Neurology | Building on known 5-HT1A receptor activity for anxiety and depression. |

| Oncology | Exploring potential as multidrug resistance modulators or as scaffolds for cytotoxic agents. |

| Infectious Diseases | The amine functionality allows for the incorporation of motifs known to have antimicrobial activity. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted alcohols with carbonyl precursors under acidic or basic catalysis. Key parameters include temperature control (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Optimization can be achieved through factorial design experiments, where variables like catalyst concentration and solvent polarity are systematically varied to maximize yield . Byproducts such as uncyclized intermediates can be minimized using gradient purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the dioxane ring structure and substituent positions (e.g., ethyl and methyl groups). H NMR can distinguish axial vs. equatorial protons, while C NMR identifies carbonyl carbons. Infrared (IR) spectroscopy verifies the absence of unreacted carbonyl groups (C=O stretch ~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. To address this:

- Replicate Studies : Perform dose-response curves under standardized conditions (e.g., 37°C, pH 7.4).

- Purity Validation : Use HPLC or GC-MS to confirm >95% purity, referencing PubChem’s computed spectral data as a benchmark .

- Environmental Controls : Account for surface adsorption effects, as molecular interactions with labware (e.g., glass vs. plastic) can alter bioavailability .

Q. What experimental strategies are recommended for studying the compound’s interactions with enzymes or proteins?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow techniques to monitor real-time binding kinetics. For example, track fluorescence quenching when the compound binds to tryptophan residues in enzymes.

- Molecular Docking : Employ computational tools (e.g., AutoDock Vina) to predict binding sites, using the compound’s InChI key for structural input .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (K) and enthalpy changes .

Q. How can factorial design improve the optimization of synthesis or application experiments?

- Methodological Answer : A 2 factorial design allows simultaneous testing of variables (e.g., temperature, catalyst type, solvent ratio). For example:

- Variables : Catalyst concentration (0.5–1.5 mol%), reaction time (6–18 hours).

- Response Metrics : Yield, purity, byproduct formation.

- Analysis : Use ANOVA to identify statistically significant factors. This approach was validated in similar dioxane syntheses to reduce optimization time by 40% .

Data Analysis and Mechanistic Studies

Q. What approaches are used to analyze conflicting data in catalytic applications of this compound?

- Methodological Answer :

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, X-ray crystallography).

- Mechanistic Probes : Introduce isotopic labeling (e.g., O in the dioxane ring) to trace reaction pathways and identify intermediates .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and explain unexpected product distributions .

Q. How can researchers design experiments to explore the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors like UV light (ICH Q1B guidelines), high humidity (75% RH), and elevated temperatures (40°C). Monitor degradation via LC-MS.

- Surface Reactivity Studies : Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to assess adsorption on model surfaces (e.g., silica, polymers) .

Tables for Quick Reference

| Key Synthesis Parameters | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Catalyst (e.g., p-TsOH) | 0.5–1.0 mol% | |

| Purification Method | Column Chromatography |

| Characterization Techniques | Application | Reference |

|---|---|---|

| H NMR | Substituent configuration | |

| HRMS | Molecular weight validation | |

| IR Spectroscopy | Functional group analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.